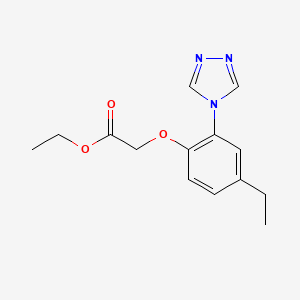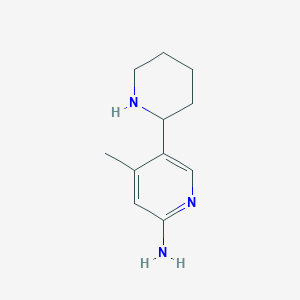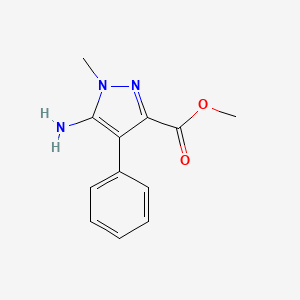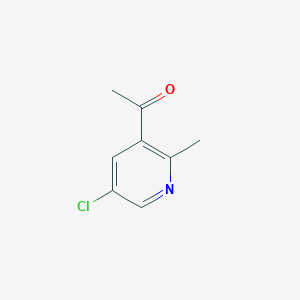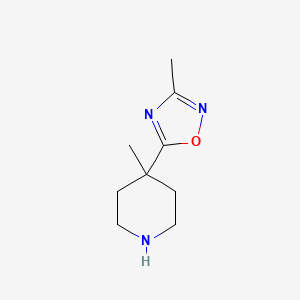
1-Benzyl-2-(thiophen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(thiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a benzyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride and thiophene derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with benzyl chloride. The thiophene ring is then introduced through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-Benzyl-2-(thiophen-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with a pyridine ring substituted with a phenyl group.
2-(Benzo[b]thiophen-2-yl)pyridine: A compound similar to 1-Benzyl-2-(thiophen-2-yl)pyrrolidine but with a benzo[b]thiophene ring instead of a thiophene ring.
Uniqueness: this compound is unique due to its specific combination of a benzyl group and a thiophene ring attached to a pyrrolidine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Properties
Molecular Formula |
C15H17NS |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
1-benzyl-2-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C15H17NS/c1-2-6-13(7-3-1)12-16-10-4-8-14(16)15-9-5-11-17-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |
InChI Key |
IDPGHBMSPZYCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



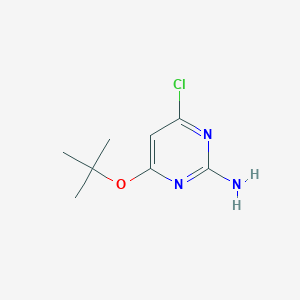



![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)
